molecular formula C14H18N2S B10844469 4-tert-butyl-N-m-tolylthiazol-2-amine

4-tert-butyl-N-m-tolylthiazol-2-amine

Cat. No.: B10844469
M. Wt: 246.37 g/mol
InChI Key: JCIZSRYCZWHMQK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-m-tolylthiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a tolyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

The synthesis of 4-tert-butyl-N-m-tolylthiazol-2-amine typically involves the reaction of appropriate thiazole precursors with tert-butyl and tolyl substituents. One common method involves the condensation of 2-aminothiazole with tert-butyl bromide and m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-tert-butyl-N-m-tolylthiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-m-tolylthiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-m-tolylthiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death. In antitumor applications, it induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

4-tert-butyl-N-m-tolylthiazol-2-amine can be compared with other thiazole derivatives such as:

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

4-tert-butyl-N-(3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-10-6-5-7-11(8-10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16)

InChI Key

JCIZSRYCZWHMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C(C)(C)C

Origin of Product

United States

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